![molecular formula C16H14BrN5O3S B2721789 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303972-91-0](/img/structure/B2721789.png)
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzoxazole ring, a thioether group, a bromine atom, and a purine dione structure. Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzoxazole derivatives are generally synthesized through a series of reactions involving ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The structure would be confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as melting point, IR spectra, NMR spectra, and mass spectra are typically reported .Applications De Recherche Scientifique
Scientific Research Applications of Purine Derivatives
Purine derivatives, such as the one mentioned, often find application in various fields of biochemical and pharmaceutical research due to their structural similarity to naturally occurring purines, which are essential components of DNA and RNA.
Receptor Affinity and Pharmacological Evaluation : Research has identified purine derivatives as potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying significant anxiolytic and antidepressant properties. The modification of purine derivatives, such as altering substituents at specific positions, can enhance their psychotropic activity, making them valuable for designing new therapeutic agents targeting mood disorders (Chłoń-Rzepa et al., 2013).
Synthetic Chemistry and Drug Design : The use of protective groups in the synthesis of purine derivatives, such as thietanyl protection, facilitates the creation of compounds with specific functional groups. This approach is critical in medicinal chemistry for generating new molecules with potential therapeutic effects. The synthesis methods and the introduction of novel substituents can lead to derivatives with unique pharmacological profiles, contributing to drug discovery efforts (Khaliullin & Shabalina, 2020).
Cardiovascular Research : Certain purine derivatives have been evaluated for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. These studies highlight the potential of purine derivatives in developing new treatments for cardiovascular disorders, providing insights into their mechanisms of action and therapeutic value (Chłoń-Rzepa et al., 2004).
Organic Semiconductor Research : Purine derivatives have also been explored in the context of organic electronics, specifically as components in polymer semiconductors for n-type organic thin film transistors. The incorporation of purine-based electron-acceptor units in polymers can result in materials with low-lying energy levels and stable electron transport properties, opening new avenues for the development of electronic devices (Yan, Sun, & Li, 2013).
Mécanisme D'action
Target of Action
The compound “7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione” is a benzoxazole derivative . Benzoxazole derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, and anticancer activities . Therefore, the primary targets of this compound could be related to these biological activities.
Biochemical Pathways
Given the known activities of benzoxazole derivatives, it is likely that this compound affects pathways related to cell growth and proliferation, particularly in the context of cancer cells .
Pharmacokinetics
Benzoxazole derivatives are generally well-absorbed and can distribute throughout the body due to their small size and ability to form hydrogen bonds .
Result of Action
Based on the known activities of benzoxazole derivatives, it is likely that this compound has effects on cell growth and proliferation .
Action Environment
Like all drugs, the action of this compound could be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Propriétés
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-bromo-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O3S/c1-21-12-11(13(23)20-15(21)24)22(14(17)19-12)7-4-8-26-16-18-9-5-2-3-6-10(9)25-16/h2-3,5-6H,4,7-8H2,1H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLIIFUNGVOWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)
![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)
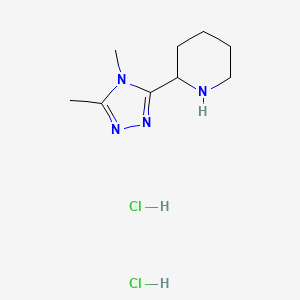
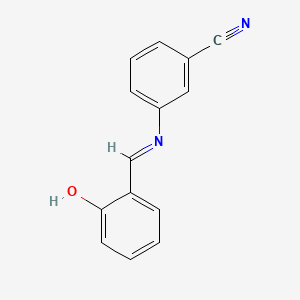

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)


![3-(2-ethoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721724.png)
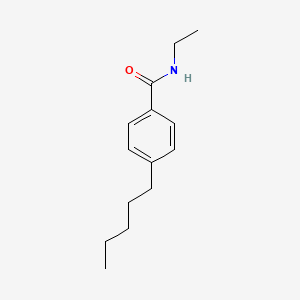
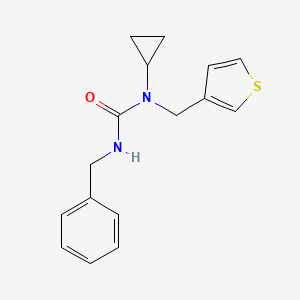
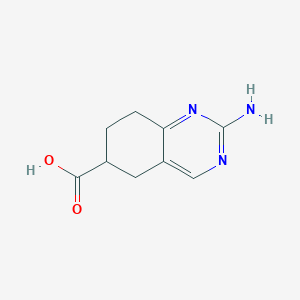
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)